![molecular formula C20H12Br2N2O4 B285924 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide, also known as DBIBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factors, c-Myc and Max, and has been shown to have promising anti-cancer properties.
作用機序
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide inhibits the protein-protein interaction between c-Myc and Max, which is required for the transcriptional activity of c-Myc. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide also induces the expression of genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent. Additionally, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to inhibit the metastasis of cancer cells, indicating its potential as an anti-metastatic agent.
実験室実験の利点と制限
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide also has minimal toxicity in normal cells, allowing for the study of its anti-cancer properties without significant side effects. However, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has limitations, including its low solubility in water and its relatively high cost.
将来の方向性
For 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the identification of biomarkers that predict the response to 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide treatment could enhance its clinical utility. Overall, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has significant potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.
合成法
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 2,4-dibromophenol with 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to form 2-(2,4-dibromophenoxy)-N-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. This intermediate is then reacted with 1,3-dioxo-1H,3H-benzo[de]isoquinoline-2-carboxylic acid to produce the final product, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide.
科学的研究の応用
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to inhibit the transcriptional activity of c-Myc, a protein that is frequently overexpressed in cancer cells and is associated with poor prognosis.
特性
分子式 |
C20H12Br2N2O4 |
---|---|
分子量 |
504.1 g/mol |
IUPAC名 |
2-(2,4-dibromophenoxy)-N-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C20H12Br2N2O4/c21-12-7-8-16(15(22)9-12)28-10-17(25)23-24-19(26)13-5-1-3-11-4-2-6-14(18(11)13)20(24)27/h1-9H,10H2,(H,23,25) |
InChIキー |
CSTOPWNLMNNKGZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)COC4=C(C=C(C=C4)Br)Br |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)COC4=C(C=C(C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。